molecular formula C27H25OP B14511514 [1-(2-Methylphenyl)-2-phenylethyl](oxo)diphenyl-lambda~5~-phosphane CAS No. 62754-71-6

[1-(2-Methylphenyl)-2-phenylethyl](oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14511514
CAS No.: 62754-71-6
M. Wt: 396.5 g/mol
InChI Key: BRJCGSUEFNZDRM-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a phosphane group bonded to a phenylethyl moiety and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphane compound . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.

    Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphane derivatives. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-Methylphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane is used as a ligand in transition metal catalysis. Its unique structure allows it to coordinate with metal centers, enhancing the reactivity and selectivity of catalytic processes.

Biology

In biological research, this compound can be used to study the interactions between phosphane ligands and biological molecules. It may also serve as a probe for investigating the mechanisms of enzyme-catalyzed reactions involving phosphorus-containing substrates.

Medicine

In medicine, 1-(2-Methylphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane has potential applications in drug design and development. Its ability to interact with biological targets makes it a candidate for the development of novel therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphane group acts as a nucleophile, donating electron density to the metal center and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphane ligand in catalysis.

    Diphenylphosphine: Another common phosphane ligand with similar reactivity.

    Phenylphosphine: A simpler phosphane compound with fewer phenyl groups.

Uniqueness

1-(2-Methylphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and selectivity in catalytic processes, making it a valuable compound for specialized applications.

Properties

CAS No.

62754-71-6

Molecular Formula

C27H25OP

Molecular Weight

396.5 g/mol

IUPAC Name

1-(1-diphenylphosphoryl-2-phenylethyl)-2-methylbenzene

InChI

InChI=1S/C27H25OP/c1-22-13-11-12-20-26(22)27(21-23-14-5-2-6-15-23)29(28,24-16-7-3-8-17-24)25-18-9-4-10-19-25/h2-20,27H,21H2,1H3

InChI Key

BRJCGSUEFNZDRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CC2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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